Tryptophanyl-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan-L-glutamine is a dipeptide composed of the amino acids L-tryptophan and L-glutamine L-tryptophan is an essential aromatic amino acid, while L-glutamine is a conditionally essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tryptophan-L-glutamine can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between L-tryptophan and L-glutamine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of L-Tryptophan-L-glutamine often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli are commonly used to produce L-tryptophan and L-glutamine, which are then chemically coupled to form the dipeptide. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan-L-glutamine can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form kynurenine derivatives.
Reduction: The carboxyl group of L-glutamine can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Alcohol derivatives of L-glutamine.
Substitution: N-alkyl or N-acyl derivatives of the dipeptide.
Scientific Research Applications
L-Tryptophan-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Medicine: Explored for its potential therapeutic effects in treating conditions like depression and anxiety due to its involvement in serotonin synthesis.
Industry: Utilized in the production of dietary supplements and functional foods to enhance nutritional value
Mechanism of Action
L-Tryptophan-L-glutamine exerts its effects through several mechanisms:
L-Tryptophan: Serves as a precursor for serotonin synthesis in the brain. It is hydroxylated to 5-hydroxytryptophan and then decarboxylated to serotonin, which regulates mood, sleep, and appetite.
L-Glutamine: Acts as a nitrogen donor in various biosynthetic pathways. It is involved in the synthesis of nucleotides, amino sugars, and other amino acids. .
Comparison with Similar Compounds
L-Tryptophan-L-glutamine can be compared with other dipeptides and amino acids:
L-Tryptophan-L-alanine: Another dipeptide with different metabolic and physiological effects.
L-Glutamine-L-alanine: Known for its role in muscle metabolism and recovery.
L-Tryptophan: As a single amino acid, it is primarily involved in serotonin synthesis.
L-Glutamine: As a single amino acid, it supports immune function and gut health.
Uniqueness: L-Tryptophan-L-glutamine is unique due to its combined properties of both L-tryptophan and L-glutamine, making it a versatile compound with potential benefits in multiple areas of research and application .
Properties
Molecular Formula |
C16H20N4O4 |
---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20N4O4/c17-11(7-9-8-19-12-4-2-1-3-10(9)12)15(22)20-13(16(23)24)5-6-14(18)21/h1-4,8,11,13,19H,5-7,17H2,(H2,18,21)(H,20,22)(H,23,24)/t11-,13-/m0/s1 |
InChI Key |
NZCPCJCJZHKFGZ-AAEUAGOBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.